Cas no 130-80-3 (Diethylstilbestrol Dipropionate)

Diethylstilbestrol Dipropionate is a synthetic, nonsteroidal estrogen derivative, chemically characterized as the dipropionate ester of diethylstilbestrol. It exhibits prolonged estrogenic activity due to its esterified form, which enhances lipid solubility and delays metabolic degradation. This compound is primarily utilized in veterinary medicine for estrogen supplementation and the management of hormonal imbalances. Its key advantages include sustained release, improved bioavailability, and enhanced stability compared to non-esterified forms. The propionate esterification also reduces irritation at the administration site. Diethylstilbestrol Dipropionate is typically administered via intramuscular injection, ensuring controlled and extended therapeutic effects. Proper handling and dosing are essential due to its potent hormonal activity.
Diethylstilbestrol Dipropionate structure
130-80-3 structure
Product Name:Diethylstilbestrol Dipropionate
CAS No:130-80-3
MF:C24H28O4
MW:380.476727485657
CID:221727
PubChem ID:329798780
Update Time:2025-05-20

Diethylstilbestrol Dipropionate Chemical and Physical Properties

Names and Identifiers

    • Hex-3-ene-3,4-diylbis(4,1-phenylene) dipropionate
    • DIETHYLSTILBESTROL DIPROPIONATE
    • Phenol,4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, 1,1'-propanoate
    • cyrenb
    • Desd
    • Dibestil
    • Estilbin
    • Estroben
    • Euvestin
    • Gynolett
    • Horfemine
    • Orestol
    • Cyren b
    • MLS001077279
    • p,p'-Dipropionoxy-trans-alpha,beta-diethylstilbene
    • Sinciclan
    • synTestrine
    • DIETHYLSTILBESTROL DIPROPIONATE [MART.]
    • SR-01000003053
    • Diethylstilbestrol dipropionate [NF]
    • CHEMBL1525298
    • propanoic acid [4-[(E)-4-[4-(1-oxopropoxy)phenyl]hex-3-en-3-yl]phenyl] ester
    • NCGC00256886-01
    • Vetoestrol
    • .alpha.,.alpha.'-Diethyl-4,4'-stilbenediol dipropionyl ester, (E)-
    • Dihydroxydiethylstilbene dipropionate
    • DIETHYLSTILBESTROL PROPIONATE [WHO-DD]
    • CCRIS 241
    • 4,4'-Stilbenediol, .alpha.,.alpha.'-diethyl-, dipropionate, (E)-
    • Neo-oestranol II
    • Stilbestrol dipropionate
    • New-oestranol II
    • cid_657220
    • Neo-oestranol ll
    • 4-((1E)-1-Ethyl-2-[4-(propionyloxy)phenyl]-1-butenyl)phenyl propionate #
    • Dipropionato de estilbene
    • BRN 2632126
    • Stilronate
    • Diethylstilbestrol propionate
    • synOestron
    • Stilboestrol dipropionate
    • Willestrol
    • DTXCID5027146
    • Tox21_302713
    • Y98CK3J0OL
    • EINECS 204-995-4
    • Diethylstilboestrol dipropionate
    • 4,4'-Dihydroxy-.alpha.,.beta.-diethylstilbene dipropionate, (E)-
    • .alpha.,.alpha.'-Diethyl-p,p'-stilbenediol dipropionate, (E)-
    • .alpha.,.alpha.'-Diethyl-4,4'-stilbenediol trans-dipropionate
    • New-oestranol 11
    • Dipropionato de estilbene [Spanish]
    • J-005878
    • alpha,alpha'-Diethyl-4,4'-stilbenediol, dipropionate
    • DIETHYLSTILBESTROL DIPROPIONATE [MI]
    • synTestrin
    • HMS2230H18
    • 4,4'-Stilbenediol, alpha,alpha'-diethyl-, dipropionate, (E)-
    • AKOS003382207
    • Phenol, 4,4'-((1E)-1,2-diethyl-1,2-ethenediyl)bis-, dipropanoate
    • alpha,alpha'-Diethyl-4,4'-stilbenediol dipropionyl ester
    • VZMLEMYJUIIHNF-QURGRASLSA-N
    • 4,4'-Stilbenediol, alpha,alpha'-diethyl-, dipropionate, trans-
    • Opera_ID_1581
    • Estrogenin
    • Stilbofax
    • Stilboestrol dp
    • p,p'-Dipropionoxy-trans-.alpha.,.beta.-diethylstilbene
    • trans-4,4'-(1,2-Diethyl-1,2-ethenediyl)bisphenol dipropionate
    • Phenol, 4,4'-(1,2-diethyl-1,2-ethenediyl)bis-, dipropanoate, (E)-
    • Tauripar b
    • Stilbestrol propionate
    • Diethylstilbesterol dipropionate
    • Estrostilben
    • New-oestranol ll
    • SMR000058362
    • 37221-14-0
    • NCGC00018162-03
    • Estilben
    • propionic acid [4-[(E)-1-ethyl-2-(4-propionyloxyphenyl)but-1-enyl]phenyl] ester
    • Stilbestronate
    • Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, dipropanoate
    • Oestrogynaedron
    • Estroben DF
    • SCHEMBL151730
    • BDBM40489
    • trans-.alpha.,.alpha.'-Diethyl-4,4'-stilbenediol dipropionate
    • MLS000028439
    • Diethylstilbestrol dipropionate, analytical standard, for drug analysis
    • (3E)-hex-3-ene-3,4-diylbis(4,1-phenylene) dipropanoate
    • NS00020983
    • DTXSID7047146
    • 130-80-3
    • CAS-130-80-3
    • .alpha.,.alpha.'-Diethyl-4,4'-stilbenediol dipropionate, (E)-
    • SR-01000003053-3
    • Stilbestrol, diethyl dipropionate
    • Pabestrol D
    • 4,4'-Stilbenediol, .alpha.,.alpha.'-diethyl-, dipropionate, trans-
    • 4-06-00-06857 (Beilstein Handbook Reference)
    • 4,4'-((1E)-1,2-Diethyl-1,2-ethenediyl)bisphenol
    • UNII-Y98CK3J0OL
    • Q27294402
    • [4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate
    • (E)-3,4-Diphenyl-3-hexene p,p'-dipropionate
    • Estrobene DP
    • Clinestrol
    • alpha,alpha'-Diethyl-p,p'-stilbenediol dipropionate, (E)-
    • SIN-ESTROL
    • 4,4'-(1,2-Diethyl-1,2-ethenediyl)diphenol dipropanoate
    • Oestro-Gynaedron
    • 4,4'-Dihydroxy-alpha,beta-diethylstilbene dipropionate
    • alpha,alpha'-Diethyl-4,4'-stilbenediol dipropionate
    • DIETHYLSTILBESTROL DIPROPIONATE (MART.)
    • synOestrol
    • trans-alpha,alpha'-Diethyl-4,4'-stilbenediol dipropionate
    • Neo-oestronol ii
    • (E)-ALPHA,ALPHA'-DIETHYL-4,4'-STILBENEDIOL DIPROPIONATE
    • alpha,alpha'-Diethyl-4,4'-stilbenediol dipropionyl ester, (E)-
    • Phenol, 4,4'-(1,2-diethyl-1,2-ethenediyl)bis-, dipropanoate
    • Diethyldioxystilbene dipropionate
    • Oroestron
    • (3E)-hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate
    • STK366319
    • 4,4'-Dihydroxy-alpha,beta-diethylstilbene dipropionate, (E)-
    • (E)-4,4'-(1,2-DIETHYL-1,2-ETHENEDIYL)BISPHENOL DIPROPIONATE
    • alpha,alpha'-Diethyl-4,4'-stilbenediol dipropionate, (E)-
    • alpha,alpha'-Diethyl-4,4'-stilbenediol trans-dipropionate
    • Diethylstilbestrol Dipropionate
    • MDL: MFCD00027002
    • Inchi: 1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3/b22-21+
    • InChI Key: VZMLEMYJUIIHNF-QURGRASLSA-N
    • SMILES: O(C(CC)=O)C1C=CC(=CC=1)/C(/CC)=C(/C1C=CC(=CC=1)OC(CC)=O)\CC

Computed Properties

  • Exact Mass: 380.19900
  • Monoisotopic Mass: 380.19875937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.0745 (rough estimate)
  • Melting Point: 104°
  • Boiling Point: 428.1°C (rough estimate)
  • Refractive Index: 1.4860 (estimate)
  • PSA: 52.60000
  • LogP: 6.04820

Diethylstilbestrol Dipropionate Security Information

  • Symbol: GHS07 GHS08
  • Signal Word:Danger
  • Hazard Statement: H302-H312-H332-H350-H360
  • Warning Statement: P201-P280-P308+P313
  • Hazardous Material transportation number:UN 3249
  • WGK Germany:3
  • Hazard Category Code: 45-46-61-20/21/22
  • Safety Instruction: 53-22-36/37/39-45
  • RTECS:WJ5775000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R45; R46; R61; R20/21/22
  • Packing Group:III
  • Hazard Level:6.1(b)

Diethylstilbestrol Dipropionate Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Diethylstilbestrol Dipropionate Related Literature

Additional information on Diethylstilbestrol Dipropionate

Professional Introduction to Diethylstilbestrol Dipropionate (CAS No. 130-80-3)

Diethylstilbestrol Dipropionate, with the chemical formula C24H32O4 and CAS number130-80-3, is a synthetic estrogen derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound, also known as dipropionate of diethylstilbestrol (DES-DP), is an esterified form of diethylstilbestrol (DES), a compound that was widely used in the mid-20th century for various medical applications, including the prevention of miscarriage and the treatment of certain hormonal imbalances.

The development and study of Diethylstilbestrol Dipropionate have evolved considerably over the years, driven by advancements in chemical synthesis and a deeper understanding of its pharmacological properties. The esterification process, which involves replacing hydroxyl groups with propionate esters, enhances the stability and bioavailability of DES, making it a more suitable candidate for therapeutic applications. This modification not only improves the compound's pharmacokinetic profile but also reduces potential side effects associated with the parent compound.

In recent years, research on Diethylstilbestrol Dipropionate has focused on its potential applications in addressing hormonal disorders and in developing novel therapeutic strategies. One of the most promising areas of research is its use in treating breast cancer, particularly in postmenopausal women. Studies have shown that DES-DP can modulate estrogen receptors in breast tissue, potentially inhibiting the growth of hormone-sensitive tumors. The compound's ability to selectively bind to estrogen receptors without causing significant systemic side effects makes it an attractive option for targeted cancer therapy.

The pharmacological activity of Diethylstilbestrol Dipropionate is primarily attributed to its interaction with estrogen receptors (ERs), which are nuclear receptors that play a crucial role in regulating various physiological processes. DES-DP binds to both ERα and ERβ, but with slightly higher affinity for ERα. This selective binding profile allows the compound to exert estrogenic effects while minimizing unwanted metabolic consequences. Additionally, the propionate ester group enhances the compound's solubility and prolongs its half-life, ensuring sustained therapeutic efficacy.

Recent clinical trials have explored the use of Diethylstilbestrol Dipropionate in managing menopausal symptoms, such as hot flashes and vaginal dryness. The results have been encouraging, showing that DES-DP can provide relief from these symptoms with a lower risk of thromboembolic events compared to traditional hormone replacement therapies. This makes it a viable alternative for women who are seeking hormone therapy but are concerned about the potential risks associated with long-term estrogen use.

Beyond its therapeutic applications, research into Diethylstilbestrol Dipropionate has also revealed interesting insights into its mechanism of action. Studies have demonstrated that DES-DP can influence gene expression patterns associated with estrogen signaling pathways. This includes modulation of genes involved in cell proliferation, apoptosis, and angiogenesis, all of which are critical factors in cancer biology. By understanding these molecular mechanisms, researchers can develop more refined strategies for utilizing DES-DP in combination therapies or as a standalone treatment.

The synthesis of Diethylstilbestrol Dipropionate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The esterification step is particularly critical, as it determines the stability and bioavailability of the final product. Advances in synthetic methodologies have enabled chemists to optimize this process, leading to more efficient and scalable production methods. These improvements are essential for meeting the growing demand for high-quality pharmaceutical compounds like DES-DP.

The safety profile of Diethylstilbestrol Dipropionate has been extensively evaluated through preclinical and clinical studies. While early studies on diethylstilbestrol itself raised concerns about potential adverse effects, such as reproductive issues and increased risk of certain cancers, subsequent research on its derivatives has provided a more nuanced understanding of their safety profiles. DES-DP has shown minimal toxicity at therapeutic doses and does not appear to carry the same risks as its parent compound when used under controlled conditions.

In conclusion, . remains a significant compound in pharmaceutical research due to its unique properties and therapeutic potential. Its esterified structure enhances stability and bioavailability while reducing side effects associated with diethylstilbestrol. Recent studies highlight its promising applications in breast cancer treatment and menopausal symptom management. As research continues to uncover new insights into its mechanism of action and pharmacological effects, DES-DP is poised to play an increasingly important role in modern medicine.

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